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Compound of Interest

Compound Name: FL104

Cat. No.: B15603790

Disclaimer: Initial searches for "FL104" did not yield a specific molecule with substantial public
data. However, the closely named compound, PR-104, is a well-documented hypoxia-activated
prodrug with extensive preclinical data. This guide provides a comprehensive overview of the
preliminary studies on PR-104, intended for researchers, scientists, and drug development
professionals.

PR-104 is a novel 3,5-dinitrobenzamide nitrogen mustard that has undergone preclinical and
clinical investigation. It is a "pre-prodrug" that is rapidly converted in vivo to the prodrug PR-
104A. Under hypoxic conditions, characteristic of solid tumors, PR-104A is reduced to its active
metabolites, the hydroxylamine PR-104H and the amine PR-104M, which act as potent DNA
cross-linking agents. This targeted activation in the tumor microenvironment is a key feature of
its therapeutic potential.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical evaluations of PR-
104.

Table 1: In Vitro Cytotoxicity of PR-104A
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Hypoxic
Human Tumor Cell IC50 under Aerobic  IC50 under Hypoxic Cytotoxicity Ratio
Line Conditions (uM) Conditions (uM) (Aerobic IC50 /

Hypoxic IC50)

SiHa (Cervical) 25 0.25 100

HT29 (Colon) >100 1.0 >100

H460 (Lung) 50 0.5 100

Panc-01 (Pancreatic) Not specified Not specified Not specified
22RV1 (Prostate) Not specified Not specified Not specified

Table 2: In Vivo Antitumor Activity of PR-104 in Xenograft Models

Tumor Growth Delay

Xenograft Model Treatment
(days)
HT29 (Colon) PR-104 (single agent) Significant
SiHa (Cervical) PR-104 (single agent) Significant
H460 (Lung) PR-104 (single agent) Significant
Panc-01 (Pancreatic) PR-104 + Gemcitabine Greater than additive
22RV1 (Prostate) PR-104 + Docetaxel Greater than additive

Note: "Significant" indicates a notable delay in tumor growth as reported in the studies. Specific
guantitative values for tumor growth delay were not consistently provided across all models in
the summarized literature.

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

1. In Vitro Cytotoxicity Assay:
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Cell Lines: A panel of 10 human tumor cell lines, including SiHa, HT29, and H460, were
used.

Culture Conditions: Cells were maintained in appropriate culture media supplemented with
fetal bovine serum.

Hypoxic Conditions: To achieve hypoxia, cells were incubated in a controlled atmosphere
with low oxygen levels (e.g., <0.1% 0O2).

Drug Exposure: Cells were exposed to varying concentrations of PR-104A for a specified
duration.

Viability Assessment: Cell viability was determined using a standard colorimetric assay (e.g.,
MTT or SRB assay) to calculate the IC50 values.

. Metabolism Studies under Hypoxia:
Cell Line: SiHa cells were utilized for these experiments.

Sample Preparation: Cells were incubated under hypoxic conditions with PR-104A. At
various time points, cell lysates were collected.

Analytical Method: Liquid chromatography-mass spectrometry (LC-MS) was employed to
identify and quantify the intracellular metabolites of PR-104A, such as PR-104H.

. DNA Damage Assessment:
Comet Assay (Single Cell Gel Electrophoresis):
o Principle: This assay measures DNA strand breaks in individual cells.

o Procedure: SiHa cells were treated with PR-104A under hypoxic conditions. The cells were
then embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis.
The extent of DNA migration ("comet tail") is proportional to the amount of DNA damage.

YH2AX Formation:
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o Principle: Phosphorylation of the histone variant H2AX (to form yH2AX) is an early marker
of DNA double-strand breaks.

o Procedure: Treated cells were fixed, permeabilized, and stained with a fluorescently
labeled antibody specific for yH2AX. The formation of nuclear foci was visualized and
guantified using immunofluorescence microscopy.

4. In Vivo Xenograft Studies:
e Animal Model: Immunocompromised mice (e.g., nude mice) were used.

e Tumor Implantation: Human tumor cells (e.g., HT29, SiHa, H460) were subcutaneously
injected into the flanks of the mice.

o Treatment Regimen: Once tumors reached a palpable size, mice were treated with PR-104,
either as a single agent or in combination with other chemotherapeutic agents or radiation.

» Efficacy Evaluation:

o Tumor Growth Delay: Tumor volume was measured regularly, and the time for tumors to
reach a specific size was compared between treated and control groups.

o Clonogenic Assay: Approximately 18 hours after treatment, tumors were excised,
dissociated into single-cell suspensions, and plated to assess the surviving fraction of
clonogenic tumor cells.

Visualizations: Signaling Pathways and
Experimental Workflows

Mechanism of Action of PR-104
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Caption: Mechanism of action of the hypoxia-activated prodrug PR-104.

Preclinical Evaluation Workflow for PR-104
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Caption: Experimental workflow for the preclinical evaluation of PR-104.

« To cite this document: BenchChem. [Preliminary Studies on Hypoxia-Activated Prodrug PR-
104: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15603790#preliminary-studies-on-fl104]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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